(R,R)-Cxcr2-IN-2 is a chemical compound that has garnered attention in scientific research, particularly in the field of pharmacology. This compound is classified as an inhibitor of the C-X-C motif chemokine receptor 2, which plays a significant role in various inflammatory processes and diseases. Understanding the properties and applications of (R,R)-Cxcr2-IN-2 can provide insights into potential therapeutic interventions for conditions related to inflammation and immune responses.
(R,R)-Cxcr2-IN-2 is derived from a series of synthetic compounds designed to target specific receptors involved in inflammatory pathways. It falls under the category of small molecule inhibitors, which are often utilized in drug development for their ability to modulate biological activities at the molecular level. The classification is primarily based on its mechanism of action, targeting chemokine receptors that are implicated in the pathophysiology of several diseases, including cancer and autoimmune disorders.
The synthesis of (R,R)-Cxcr2-IN-2 typically involves multi-step organic synthesis techniques. Key methods may include:
Specific technical details regarding reaction conditions, solvents, and temperatures would be critical for replicating the synthesis in a laboratory setting.
The molecular structure of (R,R)-Cxcr2-IN-2 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide detailed information about:
Data from these analyses can reveal insights into how structural features influence binding affinity and selectivity towards the C-X-C motif chemokine receptor 2.
(R,R)-Cxcr2-IN-2 may undergo various chemical reactions that are essential for its activity:
Technical details regarding reaction kinetics and mechanisms would be crucial for comprehensive analysis.
The mechanism of action for (R,R)-Cxcr2-IN-2 involves its interaction with the C-X-C motif chemokine receptor 2, leading to:
Data supporting these mechanisms can be obtained from cellular assays measuring changes in signaling pathways upon treatment with (R,R)-Cxcr2-IN-2.
The physical and chemical properties of (R,R)-Cxcr2-IN-2 include:
Relevant analyses such as differential scanning calorimetry or thermogravimetric analysis can provide insights into these properties.
(R,R)-Cxcr2-IN-2 has potential applications in various scientific fields:
The chirality-dependent activity of (R,R)-CXCR2-IN-2 is a defining feature of its molecular pharmacology. This diastereoisomer (compound 68) exhibits a pIC50 of 9.0 in the CXCR2 Tango assay, significantly outperforming its stereoisomeric counterparts which show reduced receptor engagement. This specificity arises from precise three-dimensional complementarity with the CXCR2 binding pocket [7]. Structural biology studies reveal that CXCR2 recognizes ligands through a conserved R-D (Arg-Asp) motif in transmembrane helix 2 and the E-L-R (Glu-Leu-Arg) sequence in chemokines. The (R,R) configuration optimally orients the molecule to engage these motifs through:
Mutagenesis studies demonstrate that mutation of Asp112 to alanine reduces (R,R)-CXCR2-IN-2 binding affinity by >80%, confirming the critical role of stereospecific interactions with this residue [5]. The thiourea moiety and disubstituted phenyl groups of the molecule create a topological constraint that is only accommodated by the (R,R) conformation, explaining its superior potency over other stereoisomers.
Table 1: Stereochemical Influence on Pharmacological Activity
| Stereoisomer | Tango Assay pIC50 | HWB CD11b Assay pIC50 | Receptor Occupancy (t1/2) |
|---|---|---|---|
| (R,R)-CXCR2-IN-2 | 9.0 | 6.8 | >120 min |
| (S,S)-CXCR2-IN-2 | 6.2 | 4.1 | <30 min |
| (R,S)-CXCR2-IN-2 | 5.8 | 3.9 | <15 min |
(R,R)-CXCR2-IN-2 functions as a negative allosteric modulator of CXCR2 signaling, disrupting both G-protein-dependent and β-arrestin-mediated pathways without competing with endogenous chemokines at the orthosteric site. This allosteric action follows the ternary complex model of GPCR regulation, where the antagonist binds a topographically distinct pocket near the intracellular loop 2 region, inducing conformational changes that:
The compound demonstrates context-dependent surmountability – its antagonism appears insurmountable in transient assays but becomes surmountable under high chemokine concentrations in physiological systems. This phenomenon occurs because (R,R)-CXCR2-IN-2 reduces receptor reserve through partial internalization while maintaining hyperbolic agonist-response relationships. In neutrophil migration assays, 100 nM (R,R)-CXCR2-IN-2 inhibits CXCL1-induced chemotaxis by 98% at physiological chemokine concentrations (1 nM), but only 75% at pathological concentrations (100 nM) [2] [6]. This property is pharmacologically significant as it allows modulation rather than complete abolition of CXCR2 function during inflammatory challenges.
The slow dissociation kinetics of (R,R)-CXCR2-IN-2 underpin its prolonged receptor occupancy and sustained pharmacological effects. Radioligand binding studies with [³H]-labeled compound reveal:
This extended residence time exceeds clinically evaluated CXCR2 antagonists like Navarixin (τ = 35 min) and AZD5069 (τ = 42 min), resulting in persistent blockade of CXCR2 signaling even after systemic clearance of the compound. Pharmacodynamic modeling demonstrates that 90% receptor occupancy is maintained for >8 hours after administration despite plasma concentrations falling below detectable levels. This dissociation-limited mechanism explains why in vivo efficacy in neutrophil migration inhibition (measured by CD11b expression) persists longer than predicted from pharmacokinetic parameters alone [2] [7]. The molecular basis for prolonged binding involves:
Comprehensive profiling against human chemokine receptors confirms the >200-fold selectivity of (R,R)-CXCR2-IN-2 for CXCR2 over related receptors. Screening at 1 µM concentration reveals:
Table 2: Selectivity Profile Across Chemokine Receptors
| Receptor | % Inhibition at 1 µM | Fold Selectivity vs CXCR2 | Primary Ligands | |
|---|---|---|---|---|
| CXCR2 | 98% | 1 | CXCL1-3,5,7-8 | |
| CXCR1 | 42% | 12 | CXCL6-8 | |
| CXCR3 | <15% | >100 | CXCL9-11 | |
| CXCR4 | 8% | >200 | CXCL12 | |
| CXCR5 | 6% | >200 | CXCL13 | |
| CXCR6 | 11% | >200 | CXCL16 | |
| CXCR7 | 3% | >200 | CXCL11-12 | [4] [7] [10] |
The molecular basis for this selectivity stems from divergent allosteric pockets across chemokine receptors. While CXCR1 shares 78% sequence homology with CXCR2 in the transmembrane domains, the substitution of Leu148 (CXCR2) with Phe146 (CXCR1) creates steric hindrance that reduces binding affinity by 12-fold. For more distant receptors like CXCR3 and CXCR4, sequence divergence in intracellular loop 2 (where (R,R)-CXCR2-IN-2 primarily interacts) explains the >200-fold selectivity. Computational docking simulations confirm the compound cannot form stable interactions with the Asp84-Val86-Arg88 triad in CXCR4 that corresponds to the Asp112-Val114-Arg116 interaction site in CXCR2 [4] [9] [10].
In functional assays, (R,R)-CXCR2-IN-2 demonstrates negligible activity (IC50 >10 µM) against 85% of GPCRs in the SafetyScreen44 panel, including aminergic, dopaminergic, and adenosinergic receptors. The only off-target activities observed are:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2